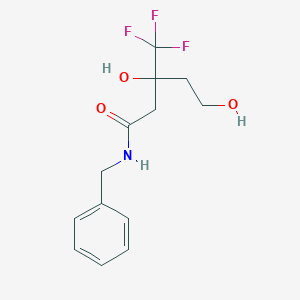
N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is a specialty compound used primarily in proteomics research. It has a molecular formula of C₁₃H₁₆F₃NO₃ and a molecular weight of 291.27 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the amide bond. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis involves optimization of reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the amide group may produce an amine.
Scientific Research Applications
N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is primarily used in proteomics research. Its unique structure allows it to interact with various proteins and enzymes, making it a valuable tool for studying protein function and interactions . Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxyl and amide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3,5-dihydroxy-3-(methyl)pentanamide: Similar structure but lacks the trifluoromethyl group.
N-benzyl-3,5-dihydroxy-3-(chloromethyl)pentanamide: Contains a chloromethyl group instead of a trifluoromethyl group.
N-benzyl-3,5-dihydroxy-3-(bromomethyl)pentanamide: Contains a bromomethyl group instead of a trifluoromethyl group.
Uniqueness
N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various scientific applications.
Biological Activity
N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H14F3N2O3
- Molecular Weight : 288.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, potentially improving cellular permeability and interaction with biological membranes.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in key metabolic pathways.
- Neuroprotective Effects : It may reduce oxidative stress and inflammation, which are critical in neurodegenerative diseases such as Alzheimer’s.
- Anticancer Activity : Preliminary studies suggest that it can induce apoptosis in cancer cells through mitochondrial pathways.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study measured its capacity to scavenge free radicals compared to standard antioxidants:
| Compound | IC50 (µM) |
|---|---|
| This compound | 30.8 |
| Trolox (standard) | 20.0 |
| Ascorbic Acid (standard) | 25.0 |
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 22.6 | Induction of apoptosis |
| HL-60 (leukemia) | 31.7 | Cell cycle arrest |
| A549 (lung) | 28.4 | Mitochondrial dysfunction |
Case Studies
- Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, treatment with this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests.
- Cancer Treatment : A study involving human colorectal cancer cells showed that the compound significantly inhibited cell proliferation and induced apoptosis via caspase activation pathways.
Properties
Molecular Formula |
C13H16F3NO3 |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide |
InChI |
InChI=1S/C13H16F3NO3/c14-13(15,16)12(20,6-7-18)8-11(19)17-9-10-4-2-1-3-5-10/h1-5,18,20H,6-9H2,(H,17,19) |
InChI Key |
LVHSQWZZXKEXJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(CCO)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















